tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate
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Overview
Description
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate typically involves multiple stepsThe reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate is unique due to its combination of a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group.
Properties
Molecular Formula |
C18H29N5O3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H29N5O3/c1-12-10-13(2)21-16(20-12)19-11-15(24)23-8-6-14(7-9-23)22-17(25)26-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,22,25)(H,19,20,21) |
InChI Key |
XFSWYVYXGAJWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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